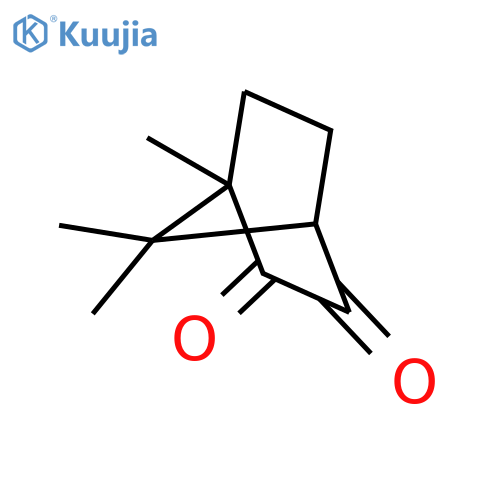Cas no 10334-26-6 ((1R)-(-)Camphorquinone)

(1R)-(-)Camphorquinone structure
商品名:(1R)-(-)Camphorquinone
(1R)-(-)Camphorquinone 化学的及び物理的性質
名前と識別子
-
- (1R)-(-)-Camphorquinone
- (1R)-()-Camphorquinone
- Cmphorquinone
- D-Camphorquinone
- (1R)-(-)-2,3-Bornanedione
- (1R)-(?)-Camphorquinone
- CAMPHORQUINONE, -R-(-)-(RG)
- D-Camphoroquinone
- Camphorquinone
- DL-CAMPHORQUINONE
- 2,3-Bornanedione
- Camphoroquinone
- bornane-2,3-dione
- Camphor quinone
- 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione
- Camphoquinone
- Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
- dl-Bornane-2,3-dione
- (+/-)-Camphorquinone
- (+)Camphorquinone
- d-2, 3-Bornanedione
- (+)-Camphorquinone
- (1S)-(+)-Camphorquinone
- Campherquinone
- VNQXSTWCDUXYEZ-UHFFFAOYSA-N
- 1,7,7-trimethylnorbornane-2,3-dione
- DL-Camphor
- 10334-26-6
- NSC 402031
- 2,3-BORNANEDIONE, (+/-)-
- CHEBI:36778
- BICYCLO(2.2.1)HEPTANE-2,3-DIONE, 1,7,7-TRIMETHYL-, (+/-)-
- DL-BORNANE-2,3-DION
- Q27116959
- BCP21677
- J-520205
- Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1R,4S)-
- NSC 285
- bornanedione
- (1R)-bornane-2,3-dione
- MFCD00064160
- 2,3-bornanedione;DL-Camphorquinone
- (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
- EINECS 207-363-6
- EINECS 233-814-1
- (1R)-(-)-Camphorquinone, 99%
- Bicyclo[2.2.1]heptane-2,3-dione,1,7,7-trimethyl-, (1R,4S)-
- BIDD:ER0272
- VNQXSTWCDUXYEZ-LDWIPMOCSA-N
- NSC-402031
- Camphorquinone, 97%
- UNII-RAL3591W33
- SCHEMBL2245538
- D97678
- LMPR0102120034
- RAL3591W33
- 1,7,7-trimethylbicyclo(2.2.1)heptan-2,3-dione
- CCRIS 6299
- BORNANEDIONE [INCI]
- D-CAMPHORCHINONE
- CCRIS 5320
- (1R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione
- MFCD00082863
- (1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
- (1R)-(-)-Camphorquinone, analytical standard
- CS-0179388
- NSC-285
- AS-69585
- AI3-25044
- AKOS015900061
- (1R,4S)-1,7,7-trimethylnorbornane-2,3-dione
- (1R)-(-)Camphorquinone
-
- MDL: MFCD00064160
- インチ: 1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3
- InChIKey: VNQXSTWCDUXYEZ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C2([H])C([H])([H])C([H])([H])C1(C([H])([H])[H])C2(C([H])([H])[H])C([H])([H])[H])=O
- BRN: 2327696
計算された属性
- せいみつぶんしりょう: 166.09900
- どういたいしつりょう: 166.09938
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 34.1
じっけんとくせい
- 色と性状: イエロー結晶粉末
- 密度みつど: 1.0060 (rough estimate)
- ゆうかいてん: 200-203 °C (lit.)
- ふってん: 254.44°C (rough estimate)
- フラッシュポイント: 83.0±4.4 °C
- 屈折率: 1.5200 (estimate)
- PSA: 34.14000
- LogP: 1.58070
- ようかいせい: 水に溶けない
- じょうきあつ: 0.1±0.4 mmHg at 25°C
- ひせんこうど: -101° (20/D)(c=2, C6H5CH3)
- 光学活性: [α]20/D −101°, c = 2 in toluene
(1R)-(-)Camphorquinone セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H317
- 警告文: P261-P272-P280-P302+P352+P333+P313+P362+P364-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-43
- セキュリティの説明: S22-S24/25
-
危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- セキュリティ用語:S22;S24/25
- リスク用語:R22
(1R)-(-)Camphorquinone 税関データ
- 税関コード:2914299000
- 税関データ:
中国税関番号:
2914299000概要:
291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%
(1R)-(-)Camphorquinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-69585-5G |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
10334-26-6 | >97% | 5g |
£235.00 | 2025-02-08 | |
| abcr | AB132218-5 g |
(1R)-(-)-Camphorquinone, 98%; . |
10334-26-6 | 98% | 5g |
€212.60 | 2023-06-24 | |
| TRC | C175010-250mg |
(1R)-(-)Camphorquinone |
10334-26-6 | 250mg |
$ 92.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160949-5G |
(1R)-(-)Camphorquinone |
10334-26-6 | >98.0%(GC) | 5g |
¥906.90 | 2023-09-01 | |
| eNovation Chemicals LLC | K60528-5g |
Levogyration camphorquinone |
10334-26-6 | 95% | 5g |
$385 | 2024-06-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04007-50MG |
(1 |
10334-26-6 | analytical standard | 50MG |
607.4 | 2021-05-13 | |
| eNovation Chemicals LLC | K60528-25g |
Levogyration camphorquinone |
10334-26-6 | 95% | 25g |
$840 | 2024-06-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1482-5G |
(1R)-(-)-Camphorquinone |
10334-26-6 | >98.0%(GC) | 5g |
¥1195.00 | 2024-04-18 | |
| Enamine | EN300-345288-1g |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
10334-26-6 | 1g |
$0.0 | 2023-09-03 | ||
| abcr | AB132218-1g |
(1R)-(-)-Camphorquinone, 98%; . |
10334-26-6 | 98% | 1g |
€70.70 | 2024-06-11 |
(1R)-(-)Camphorquinone 関連文献
-
Georgia G. Goourey,Pascal de Sainte Claire,Lavinia Balan,Ya?l Isra?li J. Mater. Chem. C 2013 1 3430
-
Alexandra P. S. Roseiro,Pedro Ad?o,Adelino M. Galv?o,Jo?o Costa Pessoa,Ana M. Botelho do Rego,M. Fernanda N. N. Carvalho Inorg. Chem. Front. 2015 2 1019
-
3. Circular dichroism and absorption spectra of chiral ketone. I2 complexes in solutionHarry G. Brittain,Frederick S. Richardson J. Chem. Soc. Faraday Trans. 2 1978 74 1151
-
4. CXXVIII.—The significance of optical properties as connoting structure: camphorquinone—hydrazones—oximes—diazo-derivatives; a contribution to the theory of the origin of colour and to the chemistry of nitrogenHenry E. Armstrong,William Robertson J. Chem. Soc. Trans. 1905 87 1272
-
5. Attempted kinetic resolution of 1,2-diols by camphorquinone: generation of (R)-(chloromethyl)oxiraneMartin K. Ellis,Bernard T. Golding,Antony B. Maude,William P. Watson J. Chem. Soc. Perkin Trans. 1 1991 747
10334-26-6 ((1R)-(-)Camphorquinone) 関連製品
- 566-65-4((5a)-Pregnane-3,20-dione)
- 846-46-8(5a-Androstanedione)
- 21368-68-3(DL-Camphor)
- 76-22-2(Camphor)
- 765-70-8(3-Methylcyclopentane-1,2-dione)
- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)
- 464-49-3((+)-Camphor)
- 2767-84-2((1S)-(+)-Camphorquinone)
- 23787-90-8(Isolongifolone)
- 10373-78-1(DL-Camphorquinone)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
